Cas no 1601-19-0 (1H-Indole-3-aceticacid, 1-benzoyl-5-methoxy-2-methyl-)

1H-Indole-3-aceticacid, 1-benzoyl-5-methoxy-2-methyl- structure
1601-19-0 structure
Nome del prodotto:1H-Indole-3-aceticacid, 1-benzoyl-5-methoxy-2-methyl-
Numero CAS:1601-19-0
MF:C19H17NO4
MW:323.342585325241
CID:144435
PubChem ID:4177957

1H-Indole-3-aceticacid, 1-benzoyl-5-methoxy-2-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Indole-3-aceticacid, 1-benzoyl-5-methoxy-2-methyl-
    • 1-benzoyl-5-methoxy-2-methyl-1H-Indole-3-acetic acid
    • 2-(1-benzoyl-5-methoxy-2-methylindol-3-yl)acetic acid
    • 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid
    • Indole-3-aceticacid, 1-benzoyl-5-methoxy-2-methyl- (7CI,8CI)
    • UR 2301
    • HMS3260E22
    • CHEMBL1256943
    • Lopac-B-1183
    • DTXSID40400323
    • SDCCGSBI-0050098.P002
    • (1-benzoyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
    • CCG-204205
    • SCHEMBL1082631
    • Lopac0_000110
    • SR-01000075704
    • NCGC00015138-01
    • PD015439
    • NCGC00093607-02
    • B 1183
    • 1601-19-0
    • (1-Benzoyl-2-methyl-5-methoxy-3-indolyl)acetic acid
    • NCGC00015138-03
    • FT-0720797
    • NCGC00260795-01
    • NCGC00015138-02
    • NCGC00015138-04
    • Tox21_500110
    • EU-0100110
    • SR-01000075704-1
    • NCGC00093607-01
    • HHVVFSZNIUHMEJ-UHFFFAOYSA-N
    • LP00110
    • Inchi: InChI=1S/C19H17NO4/c1-12-15(11-18(21)22)16-10-14(24-2)8-9-17(16)20(12)19(23)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,21,22)
    • Chiave InChI: HHVVFSZNIUHMEJ-UHFFFAOYSA-N
    • Sorrisi: COC1C=CC2N(C(=C(CC(=O)O)C=2C=1)C)C(C1=CC=CC=C1)=O

Proprietà calcolate

  • Massa esatta: 323.11581
  • Massa monoisotopica: 323.116
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 4
  • Complessità: 474
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 68.5Ų

Proprietà sperimentali

  • PSA: 68.53

1H-Indole-3-aceticacid, 1-benzoyl-5-methoxy-2-methyl- Letteratura correlata

Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd